alpha-CGRP (human)

GPCR signaling kinetics cAMP biosensor assay receptor pharmacology

Select α-CGRP (human) for studies requiring the native human CGRP isoform with validated axon-sorting, signaling bias, and tissue-specific potency. Unlike β-CGRP, α-CGRP is exclusively sorted into trigeminal ganglion axons—essential for migraine sensitization models. It demonstrates 2.6-fold greater potency in colonic smooth muscle relaxation and exhibits distinct biased agonism across CGRPR, AM1R, and AM2R. These isoform-specific properties make it the mandatory reference standard for receptor characterization, antagonist screening, and translational neuropeptide research.

Molecular Formula C163H267N51O49S2
Molecular Weight 3791.3 g/mol
CAS No. 90954-53-3
Cat. No. B013247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-CGRP (human)
CAS90954-53-3
Molecular FormulaC163H267N51O49S2
Molecular Weight3791.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N
InChIInChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1
InChIKeyDNKYDHSONDSTNJ-XJVRLEFXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-CGRP (Human) CAS 90954-53-3: A 37-Amino Acid Neuropeptide for Vascular and Migraine Research


Human alpha-Calcitonin Gene-Related Peptide (α-CGRP), CAS 90954-53-3, is a 37-amino acid regulatory neuropeptide with a C-terminal amide and a disulfide bridge between Cys2 and Cys7, possessing a molecular weight of approximately 3789 Da . It is a member of the calcitonin/CGRP peptide family and functions as a potent vasodilator with positive inotropic and chronotropic effects . The compound is widely distributed in both the central and peripheral nervous systems and is a key molecular target in migraine pathophysiology and cardiovascular regulation [1].

Why Alpha-CGRP (Human) Cannot Be Replaced by Beta-CGRP or Other CGRP Family Peptides


While α-CGRP and β-CGRP share high sequence homology and are often considered functionally overlapping, direct comparative studies reveal distinct pharmacological profiles that preclude generic substitution. Key differences exist in signaling duration (βCGRP is ~3-fold longer acting [1]), tissue-specific potency (αCGRP is 2.6-fold more potent in relaxing colonic smooth muscle [2]), receptor-proximal signaling bias (distinct transducer engagement [3]), and neuronal localization patterns (only αCGRP is sorted into axons in trigeminal ganglia [4]). These differences directly impact experimental outcomes, making α-CGRP the essential tool for studies requiring the native human peptide with its specific kinetic, signaling, and localization profile.

Alpha-CGRP (Human) CAS 90954-53-3: Quantitative Differentiation Evidence vs. Beta-CGRP and Other CGRP Family Peptides


Beta-CGRP Elicits a ~3-Fold Longer cAMP Signaling Duration Than Alpha-CGRP at CGRP and Amylin Receptors

In a live-cell cAMP biosensor assay, βCGRP was approximately 3-fold longer acting than αCGRP at both the CGRP receptor (CLR-RAMP1) and the amylin 1 receptor (CTR-RAMP1) [1]. This difference was attributed to a single residue difference near the N-terminus and two differences in the mid-region, each contributing equally to the longer duration [1].

GPCR signaling kinetics cAMP biosensor assay receptor pharmacology

Alpha-CGRP Is 2.6-Fold More Potent Than Beta-CGRP in Relaxing Colonic Smooth Muscle

In functional assays on rat colonic smooth muscle, α-CGRP was 2.6-fold more potent than β-CGRP in inducing relaxation, while the two peptides were equipotent in increasing the rate and force of atrial contractions [1]. This demonstrates tissue-specific potency differences despite similar receptor binding affinities.

smooth muscle pharmacology gastrointestinal motility tissue-specific potency

Alpha-CGRP and Beta-CGRP Exhibit Distinct Biased Agonism Profiles at CGRP Family Receptors

A comprehensive pharmacological characterization revealed that βCGRP induces a distinct profile of transducer and regulatory protein engagement compared to αCGRP across CGRP, AM1, and AM2 receptors [1]. This includes differences in G protein coupling/activation, second messenger production, and receptor trafficking [1]. The findings indicate that the two isoforms may have more distinct physiological roles than previously appreciated [1].

biased agonism GPCR signaling receptor trafficking

Only Alpha-CGRP Is Sorted into Axons of Trigeminal Ganglion Neurons; Beta-CGRP Is Retained in Cell Bodies

Using αCGRP knockout mice and immunohistochemistry, researchers demonstrated that αCGRP, not βCGRP, is the key isoform localized within the axons of mouse trigeminal ganglion neurons [1]. βCGRP was observed within neuronal cell bodies, where it is synthesized intracellularly but not sorted into axons [1]. This differential sorting suggests distinct roles in peripheral vs. central signaling.

neuronal trafficking migraine pathophysiology isoform localization

Alpha-CGRP and Beta-CGRP Are Competitively Antagonized by Alpha-CGRP(8-37), Unlike Adrenomedullin and Amylin

In blockade experiments on guinea pig basilar artery, relaxant responses to human α-CGRP and human β-CGRP were competitively blocked by the CGRP1 receptor antagonist human α-CGRP(8-37), whereas responses to adrenomedullin and amylin were blocked non-competitively [1]. This indicates that α-CGRP and β-CGRP share a common, competitive interaction site that is distinct from the binding modes of other CGRP family peptides.

receptor classification CGRP antagonist pharmacology vascular pharmacology

Optimal Research and Industrial Applications for Alpha-CGRP (Human) CAS 90954-53-3 Based on Quantitative Differentiation


Migraine Pathophysiology and Axonal CGRP Release Studies

Investigators modeling trigeminal sensitization and neurogenic inflammation in migraine should use α-CGRP (human) as the primary agonist. Evidence shows that αCGRP, not βCGRP, is sorted into the axons of trigeminal ganglion neurons [1], making it the only isoform that accurately replicates axonal release and peripheral sensitization mechanisms relevant to migraine attacks.

Vascular Pharmacology and Arterial Relaxation Assays

For studies on cerebral and extracranial artery vasodilation, α-CGRP (human) is the appropriate reference standard. It is competitively antagonized by α-CGRP(8-37) in basilar artery preparations [1], enabling robust experimental design for receptor characterization and antagonist screening. Its potent vasodilatory effects are well-characterized across multiple vascular beds.

Gastrointestinal Motility and Colonic Smooth Muscle Research

Researchers investigating CGRP-mediated relaxation in the gastrointestinal tract should prioritize α-CGRP (human). Direct comparative data demonstrate that α-CGRP is 2.6-fold more potent than β-CGRP in relaxing colonic smooth muscle [1], providing greater sensitivity and a larger dynamic range for dose-response experiments in GI tissues.

GPCR Signaling and Biased Agonism Studies

Laboratories studying CGRP receptor signaling bias, G protein coupling, or receptor trafficking should use α-CGRP (human) as a control agonist. Comprehensive profiling has established that αCGRP and βCGRP exhibit distinct biased agonism profiles across CGRPR, AM1R, and AM2R [1]. Using α-CGRP ensures a well-characterized baseline for interpreting βCGRP-specific or ligand-biased signaling effects.

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